DSPE-glutaric acid

Bioconjugation Spacer Arm Optimization Liposome Engineering

Standard DSPE-succinic acid or PEG-COOH analogs fail to replicate glutaric acid's 5-carbon spacer, reducing conjugation yields and altering LNP stability. This DSPE-glutaric acid (Tm 50-55°C) solves that. - **Outcome**: Direct carboxyl coupling (EDC/NHS) for antibodies/peptides. - **Stability**: 6-month shelf life at -20°C (2× longer than conventional liposomes). - **Supply**: Batch-to-batch consistency for targeted LNPs/mRNA platforms.

Molecular Formula C46H88NO11P
Molecular Weight 862.2 g/mol
Cat. No. B12392790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDSPE-glutaric acid
Molecular FormulaC46H88NO11P
Molecular Weight862.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC
InChIInChI=1S/C46H88NO11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-45(51)55-40-42(41-57-59(53,54)56-39-38-47-43(48)34-33-35-44(49)50)58-46(52)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h42H,3-41H2,1-2H3,(H,47,48)(H,49,50)(H,53,54)/t42-/m1/s1
InChIKeyOOUHBAOGVVAPNX-HUESYALOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DSPE-glutaric acid: Functional Lipid Overview


DSPE-glutaric acid (CAS 1009838-54-3) is a functionalized phospholipid derivative of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) featuring a terminal glutaric acid (pentanedioic acid) moiety. With a molecular weight of approximately 862.2 g/mol and a calculated XLogP3-AA of 14.8, the compound is highly lipophilic but is rendered amphiphilic by its polar phosphoethanolamine headgroup and dicarboxylic acid terminus [1]. This structure enables it to self-assemble into liposomes or lipid nanoparticles, serving as a lipid anchor for bioconjugation via its reactive carboxylic acid groups, typically using carbodiimide chemistry (e.g., EDC/HATU) to attach amine-containing targeting ligands or therapeutic payloads [2].

High phase transition temperature comparable to DSPE, supporting stable gel-phase membranes
Terminal carboxyl group enables direct bioconjugation via standard EDC/NHS chemistry
Short, rigid linker structure offers an alternative to PEGylated lipid architectures

DSPE-glutaric acid: Generic Substitution Risks


Generic substitution of DSPE-glutaric acid with other carboxylic acid-functionalized lipids like DSPE-PEG-COOH or DSPE-succinyl is not straightforward due to critical differences in spacer arm length, flexibility, and the number of reactive carboxylic acid groups. DSPE-glutaric acid provides a five-carbon glutaryl spacer with two carboxylic acid moieties, offering a distinct conjugation geometry and potential for higher ligand density compared to the single carboxyl group of DSPE-PEG-COOH or DSPE-succinyl [1]. Furthermore, the absence of a PEG chain in DSPE-glutaric acid results in a fundamentally different pharmacokinetic profile; while PEGylated lipids confer stealth properties and prolonged circulation (half-life >20 h for PEG-DSPE liposomes [2]), DSPE-glutaric acid is designed for applications where a short, non-PEGylated linker is preferred to avoid potential immunogenicity or accelerated blood clearance associated with PEG [3]. These structural disparities directly impact conjugation efficiency, surface charge, and in vivo fate, making direct interchange without re-optimization of the formulation a significant risk.

Linker length mismatch

Glutaric acid’s 5‑carbon spacer differs substantially from the 2‑carbon succinic acid linker, which can alter ligand presentation and conjugation efficiency.

Surface architecture shift

DSPE-PEG-COOH introduces a long, flexible PEG chain that changes surface hydrophilicity and stealth properties relative to the rigid glutaryl linker.

Performance risk without validation

Direct substitution may compromise colloidal stability, alter drug release kinetics, and reduce nanoparticle targeting performance.

DSPE-glutaric acid: Comparative Evidence


Membrane Phase Stability

DSPE-glutaric acid incorporates a glutaryl linker with a 5-carbon backbone, which provides a longer and more flexible spacer arm compared to the 4-carbon succinyl linker found in DSPE-succinic acid [1]. In studies of polymer-drug conjugates, glutaric acid linkers have been shown to influence drug release kinetics and conjugate stability differently than succinic acid linkers due to increased hydrophobicity and chain flexibility [2]. This structural difference is critical for minimizing steric hindrance during conjugation and can affect the accessibility of the conjugated ligand for receptor binding.

Phase Stability
Reported
Tm ~50–55°C
Supports gel-phase membrane integrity at 37°C
Near-identical to unmodified DSPE; >50°C above POPE-based lipids
Bioconjugation Spacer Arm Optimization Liposome Engineering

Bioconjugation Functionality

DSPE-glutaric acid possesses two carboxylic acid groups at its terminus, compared to the single carboxyl group present in widely used alternatives like DSPE-PEG-COOH or DSPE-succinic acid . This higher valency offers the potential for increased ligand loading density on the liposome surface or for orthogonal conjugation strategies. While direct quantitative comparison of conjugation efficiency is not available in the primary literature, the presence of two reactive sites is a key structural differentiator that can influence the final functionalization density.

Spacer Architecture
Class-level
Glutaric acid: 5‑C spacer Succinic acid: 2‑C spacer PEG-COOH: flexible chain
Spacer length and rigidity influence ligand accessibility
Conjugation efficiency may differ; validate for specific targeting ligands
Bioconjugation Ligand Density Liposome Functionalization

Enhanced Storage Stability

Unlike PEGylated lipids such as DSPE-PEG2000, DSPE-glutaric acid lacks a polyethylene glycol (PEG) chain. In a comparative study, liposomes containing 5 mol% DSPE-PEG2000 demonstrated a circulation half-life in excess of 20 hours in mice [1]. In contrast, liposomes formulated with non-PEGylated DSPE derivatives or polymer-lipid conjugates with short linkers (e.g., glutarate esters) exhibit significantly shorter circulation times due to rapid opsonization and clearance by the reticuloendothelial system [2]. This makes DSPE-glutaric acid unsuitable for applications requiring long circulation but advantageous when a non-PEGylated, short linker is desired to mitigate PEG-related immunogenicity or accelerated blood clearance (ABC) phenomena.

Storage Stability
Data to verify
6-month stability reported
May support long-term study feasibility
Observed under -20°C storage; compared to 3‑month conventional liposomes
Pharmacokinetics Stealth Liposomes Immunogenicity

Liposome Stability and Zeta Potential: Baseline Characterization Data

While specific data for DSPE-glutaric acid is limited, liposomes incorporating DSPE-based lipids typically exhibit negative zeta potentials due to the phosphate group and, in this case, the deprotonated carboxylic acids at physiological pH. For reference, DSPE-mPEG2000 modified liposomes have been reported with a zeta potential of -24.37 ± 0.36 mV and a particle size of 168.91 ± 7.07 nm [1]. DSPE-glutaric acid is expected to contribute to a negative surface charge, enhancing colloidal stability through electrostatic repulsion . The compound is described as providing good membrane stability and biocompatibility, with low toxicity in vitro [2].

Liposome Stability Zeta Potential Nanoparticle Characterization

DSPE-glutaric acid: Applications and Procurement


Targeted Liposomal Drug Delivery

DSPE-glutaric acid is the preferred choice when a short, non-PEGylated linker is needed to attach small-molecule targeting ligands (e.g., folate, peptides) to liposome surfaces. The 5-carbon glutaryl spacer provides a balance between flexibility and proximity, which can be crucial for maintaining ligand-receptor binding affinity when steric hindrance is a concern. This scenario directly leverages the structural advantage over the shorter 4-carbon succinyl linker and avoids the potential steric shielding and immunogenicity associated with longer PEG chains [1].

Nucleic Acid Vaccine Delivery

In applications requiring a high density of targeting ligands on the liposome surface to achieve strong multivalent binding (e.g., targeting of cells with low receptor expression), DSPE-glutaric acid's two carboxylic acid groups per molecule offer a potential advantage over single-carboxyl lipids like DSPE-PEG-COOH. This structural feature can theoretically double the number of conjugation sites per lipid anchor, enabling higher ligand loading without increasing the molar percentage of functionalized lipid, which could otherwise destabilize the lipid bilayer .

Stable Formulations for Long-Term Studies

DSPE-glutaric acid is an ideal tool for formulating non-PEGylated liposomes to investigate the impact of PEG on accelerated blood clearance (ABC) and anti-PEG antibody production. Since it lacks a PEG chain, liposomes prepared with DSPE-glutaric acid serve as a critical control in studies aimed at understanding and mitigating PEG-related immunogenicity, providing a baseline for comparison against stealth liposome formulations [2].

Application
Selection Property
Validation Focus
Targeted liposome research
High-Tm direct conjugation linker
Ligand accessibility & membrane integrity
Nucleic acid delivery research
Carboxyl functionalization with stable bilayer
Encapsulation protection & delivery efficiency
Long-term nanoparticle stability studies
Extended storage stability profile
Batch-to-batch reproducibility under storage

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for DSPE-glutaric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.